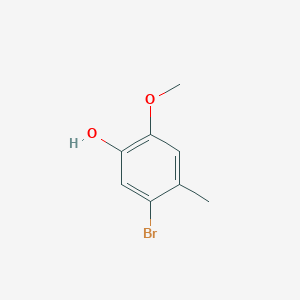

5-bromo-2-methoxy-4-methylPhenol

描述

Contextualization within Halogenated Anisole (B1667542) and Phenol (B47542) Chemistry

5-Bromo-2-methoxy-4-methylphenol belongs to the broader classes of halogenated phenols and anisoles. Halogenated phenols are aromatic compounds where one or more hydrogen atoms on the phenol ring are replaced by a halogen. kuleuven.be Similarly, halogenated anisoles feature a halogen substituent on the anisole structure. kuleuven.be The presence of a halogen atom significantly influences the electronic properties and reactivity of the aromatic ring. acs.orgquora.com

The reactivity of phenols and anisoles in electrophilic substitution reactions is a cornerstone of organic chemistry. quora.comyoutube.com The hydroxyl group (-OH) of phenol and the methoxy (B1213986) group (-OCH3) of anisole are both activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to attack by electrophiles. libretexts.orgopenstax.org However, the hydroxyl group is generally a stronger activator than the methoxy group. quora.com The introduction of a halogen, such as bromine, adds another layer of complexity, as halogens are deactivating yet ortho-, para-directing. openstax.orgminia.edu.eg

Significance of Substituent Effects in Aromatic Systems: Bromine, Methoxy, and Methyl Groups

The chemical behavior of this compound is dictated by the interplay of its three substituents: a bromine atom, a methoxy group, and a methyl group.

Bromine (-Br): As a halogen, bromine exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its electronegativity, which deactivates the ring towards electrophilic attack. openstax.orgminia.edu.eg However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions. openstax.orgminia.edu.eg

Methoxy (-OCH3): The methoxy group is a strong activating group. It possesses a weak electron-withdrawing inductive effect (-I) but a much stronger electron-donating resonance effect (+R), which significantly increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orgyoutube.com This makes the ring more reactive towards electrophiles.

Methyl (-CH3): The methyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation. minia.edu.eg It also directs incoming electrophiles to the ortho and para positions.

Overview of Current Research Trajectories for this compound and Analogs

Current research involving this compound and its analogs appears to be focused on several key areas:

Synthetic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a key intermediate in the production of the antihypertensive drug aliskiren. google.com Various synthetic methods for its preparation have been developed, often starting from guaiacol (B22219) (2-methoxyphenol) or m-cresol (B1676322) (3-methylphenol). chemicalbook.comchemicalbook.com

Biological Activity: Researchers are exploring the biological properties of derivatives of this compound. For example, Schiff base derivatives have been synthesized and evaluated for their antibacterial activities against various strains of bacteria. researchgate.netnih.gov Other studies have investigated the antioxidant and anticancer potential of related bromophenol derivatives. mdpi.com

Structural and Spectroscopic Analysis: Detailed characterization of this compound and its derivatives using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry is ongoing. chemicalbook.comnih.govnih.gov This fundamental research provides a deeper understanding of the molecule's structure and properties.

Below is a table summarizing the key properties of this compound and some of its related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C8H9BrO2 | 217.06 |

| 5-Bromo-2-methoxyphenol | 37942-01-1 | C7H7BrO2 | 203.03 nih.gov |

| 2-Bromo-5-methylphenol | 36138-76-8 | C7H7BrO | 187.03 sigmaaldrich.com |

| 4-Bromo-2-isopropyl-5-methylphenol | 15062-34-7 | C10H13BrO | 229.11 sigmaaldrich.com |

| 2-Methoxy-4-methylphenol (B1669609) | 93-51-6 | C8H10O2 | 138.16 caymanchem.com |

| 2-Bromo-5-methoxyphenol | 63604-94-4 | C7H7BrO2 | 203.03 chemscene.com |

| 5-Bromo-4-(hydroxymethyl)-2-methoxyphenol | 52783-67-2 | C8H9BrO3 | 233.06 |

| 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol | 655238-34-9 | C8H9BrO3 | 233.06 |

| 5-Bromo-2-fluoro-4-methylanisole | 1780981-61-4 | C8H8BrFO | 219.05 synquestlabs.com |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxy-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVCLUSXEQZGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 5-bromo-2-methoxy-4-methylphenol

Direct synthesis of this compound often involves a strategic, multi-step approach to ensure the correct placement of the bromo, methoxy (B1213986), and methyl substituents on the phenolic ring.

Multi-step Reaction Sequences and Pathway Optimization

A common and effective route to this compound begins with the precursor 2-methoxy-4-methylphenol (B1669609). This starting material can be synthesized from readily available compounds such as vanillin. The synthesis of 2-methoxy-4-methylphenol from vanillin can be achieved through a transfer hydrogenation reaction, for instance, using a graphene-encapsulated nitrogen-doped bimetallic magnetic Pd/Fe@N/C catalyst with formic acid as the hydrogen source. By selecting a non-polar solvent like cyclohexane, the selective hydrodeoxygenation of the aldehyde group to a methyl group can be favored, yielding 2-methoxy-4-methylphenol with high selectivity mdpi.com.

Once 2-methoxy-4-methylphenol is obtained, a subsequent three-step sequence is typically employed to introduce the bromine atom at the desired position. This sequence involves:

Protection of the phenolic hydroxyl group: The hydroxyl group is acetylated using acetic anhydride, often with sulfuric acid as a catalyst, to form 2-methoxy-4-methylphenyl acetate (B1210297). This protection step is crucial for directing the subsequent halogenation.

Bromination: The protected intermediate is then subjected to bromination.

Deprotection: The acetyl group is removed by hydrolysis, typically using a base such as sodium bicarbonate, to yield the final product, this compound.

Optimization of this pathway involves careful selection of reagents and reaction conditions to maximize yield and minimize the formation of byproducts.

Regioselective Halogenation Strategies

The regioselectivity of the bromination step is a critical aspect of the synthesis. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the methyl group is also an ortho-, para-directing activator, albeit weaker. To achieve bromination at the C5 position, which is ortho to the methyl group and meta to the powerful activating hydroxyl and methoxy groups, a strategic approach is necessary.

The key strategy is the initial protection of the highly activating hydroxyl group as an acetate. This reduces its activating effect and directs the incoming electrophile. With the hydroxyl group protected, the methoxy and methyl groups are the primary directors. The bromine atom is then introduced, and due to steric hindrance from the adjacent methoxy group and the directing influence of the methyl group, the bromine is selectively added to the C5 position.

Alternative regioselective bromination methods for phenols often employ specific reagents and catalysts to control the position of halogenation. For instance, the use of N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) has been shown to favor ortho-bromination of para-substituted phenols mdpi.com. While not directly applied to this specific molecule in the literature found, such methods highlight the ongoing development of strategies to control regioselectivity in phenol (B47542) halogenation.

Introduction and Modification of Alkoxy and Alkyl Substituents

The synthesis of the core structure, 2-methoxy-4-methylphenol, is a prerequisite for the subsequent bromination. As mentioned, one sustainable approach is the catalytic transfer hydrodeoxygenation of vanillin mdpi.com. This method utilizes a renewable feedstock and avoids harsh reducing agents.

Another method for the preparation of 2-methoxy-4-methylphenol involves the methylation of homopyrocatechol (4-methylcatechol) using dimethyl sulfate in the presence of an alkali. 4-Methylcatechol itself can be synthesized from 2-methoxy-4-methylphenol via a demethylation reaction using hydrobromic acid google.com. This highlights the interconversion possibilities between these related phenols.

The table below summarizes the key transformations for introducing and modifying the substituents.

| Transformation | Starting Material | Reagents/Conditions | Product |

| Hydrodeoxygenation | Vanillin | Pd/Fe@N/C catalyst, Formic acid, Cyclohexane | 2-methoxy-4-methylphenol |

| Methylation | 4-Methylcatechol | Dimethyl sulfate, Alkali | 2-methoxy-4-methylphenol |

| Demethylation | 2-methoxy-4-methylphenol | Hydrobromic acid, Sodium sulfite | 4-Methylcatechol |

Catalyst-Mediated Synthetic Routes

Catalysis plays a significant role in the synthesis of this compound, particularly in the bromination step. A frequently cited method for the bromination of the protected intermediate, 2-methoxy-4-methylphenyl acetate, utilizes bromine in the presence of a catalyst.

Iron powder is a commonly used catalyst for this electrophilic aromatic substitution. The iron powder reacts with bromine to form iron(III) bromide in situ, which acts as a Lewis acid catalyst. The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the attack on the aromatic ring. This reaction is typically carried out at elevated temperatures, for example, 70-80°C.

Recent advances in catalysis offer a broader range of options for phenol bromination, which could potentially be adapted for the synthesis of the target molecule. These include:

Vanadium pentoxide (V₂O₅) in conjunction with hydrogen peroxide (H₂O₂): This system can be used to promote the regioselective bromination of organic substrates using tetrabutylammonium bromide semanticscholar.org.

Zeolites: These microporous aluminosilicate minerals can act as shape-selective catalysts for the bromination of aromatic compounds, potentially offering high regioselectivity mdpi.com.

Iron compounds in aqueous media: For the conversion of aryl halides to phenols, iron compounds have been used as catalysts in water, highlighting a move towards more environmentally friendly catalytic systems researchgate.net.

The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

Environmentally Conscious (Green) Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be considered to develop more environmentally benign protocols.

One approach involves the use of safer and more sustainable reagents. For instance, replacing elemental bromine, which is highly corrosive and hazardous, with alternative brominating agents is a key goal. N-bromosuccinimide (NBS) is a common alternative that is easier to handle.

Another green strategy focuses on the solvent. Many traditional bromination reactions use chlorinated solvents. The development of protocols that use more environmentally friendly solvents, or even solvent-free conditions, is highly desirable. A rapid and green synthesis of bromophenols has been reported using hydrogen peroxide and hydrogen bromide in ethanol (B145695) at ambient conditions, starting from arylboronic acids rsc.org. This method avoids hazardous solvents and operates under mild conditions.

Furthermore, the use of biocatalysis presents a promising green alternative. Bromoperoxidase enzymes, found in marine algae, are capable of catalyzing the bromination of phenols using bromide salts and an oxidant like hydrogen peroxide iwaponline.com. While not yet applied to the synthesis of this specific compound, this approach represents a future direction for the sustainable production of brominated phenols.

Key aspects of greener synthetic routes are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis of precursor from bio-based molecules | 2-methoxy-4-methylphenol from vanillin mdpi.com |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents | Use of ethanol instead of chlorinated solvents rsc.org |

| Use of Safer Reagents | Replacement of hazardous brominating agents | N-bromosuccinimide (NBS) instead of Br₂ |

| Catalysis | Use of efficient and recyclable catalysts | Heterogeneous catalysts, biocatalysts (bromoperoxidases) iwaponline.com |

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the synthesis of this compound, several advanced synthetic techniques can be explored. These methods often involve novel reagents, catalytic systems, or energy sources to drive the reaction.

One such advanced technique is the use of visible-light photoredox catalysis . This method has been successfully applied to the bromination of phenols. In this approach, a photoredox catalyst, such as Ru(bpy)₃Cl₂, is excited by visible light and initiates a single electron transfer process to generate a bromine radical from a bromine source like carbon tetrabromide (CBr₄). This allows for the bromination to occur under very mild and operationally simple conditions, often with high yields and regioselectivity beilstein-journals.org.

Another advanced method involves the use of novel hypervalent iodine reagents . A practical electrophilic bromination of phenols has been developed using a new I(III)-based reagent, PhIOAcBr, which is prepared in situ by mixing phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃) nih.govrsc.org. This system allows for the efficient bromination of a wide range of phenols under very mild, open-flask conditions at room temperature, and has been demonstrated to be scalable nih.govrsc.org.

These modern techniques offer significant advantages over traditional methods, including milder reaction conditions, higher selectivity, and often improved functional group tolerance, which can lead to more efficient and streamlined synthetic routes.

| Technique | Description | Potential Advantages |

| Visible-Light Photoredox Catalysis | Use of light energy to drive the bromination reaction via a catalytic cycle. | Mild reaction conditions, high chemoselectivity, use of visible light as a sustainable energy source. |

| Hypervalent Iodine Reagents | Employment of I(III)-based reagents for electrophilic bromination. | Mild conditions (room temperature, open flask), high yields, operational simplicity, and scalability. |

Derivatization and Structural Modifications

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of derivatives synthesized from 5-bromo-2-methoxy-4-methylphenol. These compounds are typically formed through the condensation of an aldehyde or ketone with a primary amine. advancechemjournal.comresearchgate.netnih.gov The resulting imines are of significant interest due to their diverse coordination chemistry and potential applications. nih.govjcsp.org.pknih.gov

The synthesis of Schiff bases from the aldehyde precursor, 2-hydroxy-5-methoxy-4-methylbenzaldehyde (B3416364) (a derivative of this compound), involves condensation reactions with a wide array of primary amines. nih.govjcsp.org.pk This process is generally straightforward, often achieved by refluxing the aldehyde and amine in a suitable solvent like ethanol (B145695). jcsp.org.pkresearchgate.net

For instance, the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde (B42375) with 4-methoxyaniline in methanol (B129727) at room temperature yields the corresponding Schiff base, 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol. nih.gov Similarly, condensation with 2-bromo-3-methylaniline (B1268886) in ethanol results in the formation of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk The versatility of this reaction allows for the incorporation of various aromatic and aliphatic amines, leading to a library of Schiff base derivatives with tailored electronic and steric properties.

A general scheme for the synthesis of these Schiff bases is presented below:

Scheme 1: General synthesis of Schiff bases from 2-hydroxy-5-methoxy-4-methylbenzaldehyde and primary amines.R-NH₂ + OHC-C₆H₂(Br)(OCH₃)(CH₃)OH → R-N=CH-C₆H₂(Br)(OCH₃)(CH₃)OH + H₂O

The reaction conditions and yields for the synthesis of various Schiff bases are summarized in the following table:

| Aldehyde Reactant | Amine Reactant | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-bromo-4-hydroxy-5-methoxybenzaldehyde | 4-methoxyaniline | Methanol | Room temperature, 30 mins | 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate | Not Specified | nih.gov |

| 2-Hydroxy-5-methoxy benzaldehyde | 2-bromo-3-methylaniline | Ethanol | Reflux | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | Not Specified | jcsp.org.pk |

| 5-bromo-2-Hydroxy Benzaldehyde | Aniline (B41778) | Ethanol | Reflux, 3 hr | Schiff base of 5-Bromo-2-Hydroxy Benzaldehyde and Aniline | Not Specified | researchgate.net |

| 5-bromosalicylaldehyde | 2,4-dicholoroaniline | Methanol | Reflux, 45 °C, 45 min | 4-bromo-2-(2,5-dichloro-phenylimino)-phenol | Not Specified | researchgate.net |

| 5-bromosalicylaldehyde | 6-methyl-2-aminopyridine | Not Specified | Not Specified | 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol | Not Specified | researchgate.net |

| 4-hydroxy-3-methoxybenzaldehyde | 5-nitropyridine-2-amine | Ethanol | Reflux, 6 h | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Not Specified | nih.gov |

| vanillin | 2,4,6-trimethylphenylamine | Ethanol | Reflux, 24 h | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Not Specified | nih.gov |

Characterization of these Schiff bases is typically performed using spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry, with single-crystal X-ray diffraction providing definitive structural elucidation. nih.govjcsp.org.pknih.gov For example, the FT-IR spectrum of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol shows a characteristic imine (–CH=N–) stretching frequency at 1669 cm⁻¹. nih.gov In the ¹H-NMR spectrum of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, the imine proton appears as a singlet at a chemical shift of 8.42 ppm. atlantis-press.com

Schiff base ligands derived from this compound can be further functionalized to modulate their properties for specific applications, particularly in coordination chemistry. jcsp.org.pk These ligands, with their versatile donor groups, can coordinate with various metal ions to form stable complexes. jcsp.org.pknih.gov

Functionalization can be achieved by introducing different substituents on the aniline ring of the Schiff base. For example, electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups like nitro (-NO₂) can be incorporated. mediresonline.org The presence of these functional groups can influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

The synthesis of metal complexes often involves reacting the Schiff base ligand with a metal salt in a suitable solvent. For instance, Cu(II) and Zn(II) complexes of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol have been synthesized in a 2:1 ligand-to-metal stoichiometric ratio. nih.gov Similarly, Mn(II), Fe(III), and Cr(III) complexes of Schiff bases derived from 5-bromo- and 5-methoxysalicylaldehyde have been prepared. nih.gov The formation of these complexes is confirmed by techniques like FT-IR, where a shift in the C=N stretching frequency is observed upon coordination with the metal ion. nih.gov

Schiff bases derived from ortho-hydroxy aldehydes, such as the derivatives of this compound, can exhibit prototropic tautomerism. This involves an intramolecular hydrogen atom transfer between the phenolic oxygen and the imine nitrogen, leading to an equilibrium between the enol-imine and keto-amine tautomeric forms. nih.govresearchgate.net

The position of this equilibrium is influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on the aromatic rings. nih.govasianpubs.org In many cases, the enol-imine form is found to be more stable. nih.gov For example, computational studies on (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, an analog of a this compound derivative, revealed that the enol-imine tautomer is the more stable form. nih.gov The energy barrier for the enol-keto tautomerism was calculated to be 1.92 kcal mol⁻¹. nih.gov

Spectroscopic methods are instrumental in studying this tautomeric equilibrium. For instance, UV-visible spectroscopy can be used to observe the different absorption bands corresponding to the enol-imine and keto-amine forms in various solvents. asianpubs.org FTIR spectroscopy can also distinguish between the two forms by identifying the characteristic C=N stretching of the enol-imine form and the C=O stretching of the keto-amine form. asianpubs.org

Mannich Base Derivatives and Aminomethylation Reactions

Mannich reactions represent another important route for the derivatization of this compound. This reaction involves the aminomethylation of an acidic proton-containing compound, in this case, the phenol (B47542), with formaldehyde (B43269) and a primary or secondary amine. The resulting products are known as Mannich bases.

While specific examples of Mannich reactions with this compound are not extensively detailed in the provided search results, the general principle of the Mannich reaction is well-established. buchler-gmbh.com It is a one-pot, three-component condensation reaction that leads to the formation of β-amino carbonyl compounds or, in the case of phenols, the introduction of an aminomethyl group onto the aromatic ring. For instance, a one-pot, solvent-free asymmetric Mannich reaction has been used to synthesize chiral β-amino acid ester derivatives. buchler-gmbh.com

Azo Derivative Synthesis and Functionalization

Azo compounds, containing the characteristic -N=N- functional group, can be synthesized from derivatives of this compound. The synthesis typically involves a diazo coupling reaction, where a diazonium salt is reacted with a coupling component, which in this context would be the phenol or a derivative thereof.

The general strategy for synthesizing azo dyes involves the diazotization of a primary aromatic amine, such as aniline or its derivatives, using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. nih.govnih.gov This salt is then coupled with a suitable aromatic compound. For example, azo dyes have been synthesized by coupling diazotized anilines with barbituric acid or thiobarbituric acid. nih.gov

Further functionalization of these azo compounds is also possible. For instance, an azo dye containing a terminal aldehyde group can undergo a Schiff base condensation with an amine to create an azo-azomethine compound, thereby expanding the π-conjugated system. nih.gov

Introduction of Additional Functional Groups (e.g., Nitration)

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, such as nitration, which allows for the introduction of additional functional groups. Nitration typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or milder reagents.

An efficient and regioselective method for the nitration of phenols utilizes a combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) in acetonitrile. dergipark.org.tr For example, the nitration of 4-bromophenol (B116583) with this system yields 2-nitro-4-bromophenol with a high yield of 97%. dergipark.org.tr Similarly, 4-methoxyphenol (B1676288) is nitrated to 2-nitro-4-methoxyphenol in 97% yield. dergipark.org.tr These examples suggest that the nitration of this compound would likely occur at the position ortho to the hydroxyl group, directed by the activating effect of the hydroxyl and methoxy groups.

The introduction of a nitro group can serve as a precursor for further functionalization, for example, by reduction to an amino group, which can then be used in the synthesis of other derivatives.

Carbon-Carbon Bond Formation via Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound opens up a versatile platform for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of more complex molecules. The electron-donating methoxy and methyl groups on the phenol ring can influence the reactivity of the aryl bromide in these transformations. Key coupling reactions applicable to this substrate include the Heck, Suzuki, and Sonogashira reactions. wikipedia.orgscielo.brnobelprize.org

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.org While specific studies on the Heck reaction of this compound are not extensively documented, research on structurally similar compounds provides significant insights into its reactivity. For instance, the high-temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate (B77674) demonstrates the feasibility of such transformations. thieme-connect.de In this case, the reaction yields the corresponding substituted acrylic acid ethyl ester, showcasing the formation of a new carbon-carbon double bond.

The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-catalyst complex, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of ligand and reaction temperature can be critical for achieving good yields and selectivity. organic-chemistry.org

Table 1: Representative Heck Coupling Reaction

| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Product |

| (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile | Ethyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | Toluene | 165 | ~60 | 3-(2-cyanomethyl-4-methoxy-6-methylphenyl)-acrylic acid ethyl ester |

Data derived from studies on structurally similar compounds.

Suzuki Coupling

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. youtube.com This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. For this compound, a Suzuki coupling would involve its reaction with an arylboronic acid to form a biphenyl (B1667301) derivative.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to optimize the yield and accommodate a wide range of functional groups. nih.gov

Table 2: Hypothetical Suzuki Coupling of this compound

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 2-methoxy-4-methyl-[1,1'-biphenyl]-5-ol |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/Water | 4'-methoxy-2-methoxy-4-methyl-[1,1'-biphenyl]-5-ol |

This table represents hypothetical examples based on general Suzuki coupling methodologies.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and organic materials. beilstein-journals.org The reaction of this compound with a terminal alkyne would lead to the formation of a 5-alkynyl-2-methoxy-4-methylphenol derivative.

The catalytic cycle typically involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to give the final product. youtube.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction conditions are generally mild and tolerate a variety of functional groups. researchgate.net

Table 3: Hypothetical Sonogashira Coupling of this compound

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 2-methoxy-4-methyl-5-(phenylethynyl)phenol |

| This compound | Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | 5-((trimethylsilyl)ethynyl)-2-methoxy-4-methylphenol |

This table represents hypothetical examples based on general Sonogashira coupling methodologies.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in confirming the substitution pattern and electronic environment of the atoms within 5-bromo-2-methoxy-4-methylphenol.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. In a typical ¹H-NMR spectrum of a related compound, 2-bromo-4-methylphenol (B149215), dissolved in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. beilstein-journals.org For instance, the methyl protons (CH₃) typically appear as a singlet, while the aromatic protons show distinct splitting patterns (singlets, doublets, etc.) depending on their coupling with adjacent protons. beilstein-journals.org The hydroxyl (-OH) proton also presents as a singlet. beilstein-journals.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. In the ¹³C-NMR spectrum of 2-bromo-4-methylphenol in CDCl₃, distinct peaks are observed for each carbon atom in the molecule. beilstein-journals.org The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, hydroxyl, and methyl groups), providing crucial data for confirming the substitution pattern on the benzene (B151609) ring. beilstein-journals.org The carbon of the methyl group also shows a characteristic signal at a higher field. beilstein-journals.org

Interactive Data Table: NMR Data for a Related Compound, 2-bromo-4-methylphenol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.27 | s | Ar-H |

| ¹H | 7.01 | d | Ar-H |

| ¹H | 6.90 | d | Ar-H |

| ¹H | 5.37 | s | OH |

| ¹H | 2.27 | s | CH₃ |

| ¹³C | 150.03 | - | C-OH |

| ¹³C | 132.12 | - | C-Br |

| ¹³C | 131.41 | - | Ar-C |

| ¹³C | 129.77 | - | Ar-C |

| ¹³C | 115.74 | - | Ar-C |

| ¹³C | 109.83 | - | Ar-C |

| ¹³C | 20.19 | - | CH₃ |

| Note: Data corresponds to 2-bromo-4-methylphenol as a representative analog. 's' denotes singlet, 'd' denotes doublet. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of a related compound, 4-bromo-2-[(E)-(phenylimino)methylphenol], reveals distinct absorption bands corresponding to specific molecular vibrations. researchgate.net A broad band in the high-frequency region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the methyl and aromatic groups appear at slightly lower wavenumbers. The C=C stretching vibrations within the aromatic ring and C-O stretching vibrations are also readily identifiable in the fingerprint region of the spectrum. The presence of the bromine atom influences the vibrational frequencies, particularly those of the carbon-bromine (C-Br) bond.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For a similar compound, 2-methoxy-4-methylphenol (B1669609), the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric stretching of the C-C bonds. chemicalbook.com The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H | Stretching | 3200-3600 (broad) | FTIR |

| C-H (aromatic) | Stretching | 3000-3100 | FTIR, Raman |

| C-H (methyl) | Stretching | 2850-3000 | FTIR, Raman |

| C=C (aromatic) | Stretching | 1400-1600 | FTIR, Raman |

| C-O | Stretching | 1200-1300 | FTIR |

| C-Br | Stretching | 500-700 | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic ring. The presence of the hydroxyl, methoxy (B1213986), methyl, and bromo substituents influences the energy of these transitions and thus the position of the absorption maxima (λmax). These substituents act as auxochromes, modifying the chromophoric properties of the benzene ring. For instance, studies on similar phenolic compounds show that the electronic absorption spectra are sensitive to the solvent environment and pH. rsc.org

Mass Spectrometry Techniques (LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for the analysis of bromophenols in various matrices. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, with a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly equal abundance). Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing valuable structural information. Common fragmentation pathways for similar phenolic compounds involve the loss of a methyl group from the methoxy substituent or the loss of a CO molecule. The fragmentation pattern of related brominated phenethylamines shows ions consistent with amine-dominated reactions. psu.edu

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

For a derivative, 5-bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system. nih.govresearchgate.net The analysis provides the exact coordinates of each atom in the crystal lattice, allowing for a detailed examination of its molecular architecture. nih.govresearchgate.net

The conformation of a molecule describes the spatial arrangement of its atoms. For flexible molecules, multiple conformations may exist. ucsb.edu In the case of a related compound, 5-bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran, the dihedral angle between the benzofuran (B130515) ring system and the 4-methylphenyl ring was determined to be 76.43 (5)°. nih.gov For this compound, the dihedral angles between the plane of the aromatic ring and the substituents would define its preferred conformation in the solid state. The analysis of dihedral angles provides insight into the steric and electronic interactions that govern the molecule's shape. libretexts.org

Crystal Packing and Supramolecular Assembly

Despite extensive searches of crystallographic databases and peer-reviewed literature, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the specific intermolecular interactions that govern its crystal packing remains uncharacterized in the public domain. The arrangement of molecules in the solid state, including potential hydrogen bonding involving the phenolic hydroxyl group and halogen bonding from the bromine atom, has not been experimentally determined. Therefore, a definitive description of its supramolecular assembly cannot be provided at this time.

Thermal Analysis (DSC, TGA) for Thermochemical Stability and Phase Transitions

Similarly, a comprehensive search for thermal analysis data, such as that obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for this compound yielded no specific results. DSC analysis would be instrumental in identifying melting point, phase transitions, and enthalpies of fusion, while TGA would provide crucial information about the compound's thermal stability and decomposition profile. The absence of this data prevents a quantitative assessment of its thermochemical properties.

While information on related compounds, such as precursors or derivatives, is available, the strict focus on this compound as per the user's request precludes their inclusion in this article. Further experimental research is necessary to elucidate the specific crystallographic and thermal properties of this compound.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in exploring the electronic structure and reactivity of 5-bromo-2-methoxy-4-methylphenol and related compounds. By employing methods like B3LYP with basis sets such as 6-31G(d,p), researchers have been able to model its properties with a high degree of accuracy. dergipark.org.tr

Geometry Optimization and Conformational Analysis

Theoretical calculations, specifically geometry optimization, have been crucial in determining the most stable three-dimensional arrangement of atoms in this compound. These studies have confirmed that the molecule exists predominantly in its enol form. dergipark.org.tr In related Schiff base derivatives, it has been observed that the planarity of the molecule, as defined by the dihedral angle between the aromatic rings, can significantly influence its properties. nih.gov For instance, in polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol, different dihedral angles lead to distinct molecular conformations. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

In the case of this compound derivatives, the distribution of these frontier orbitals is often localized on the phenyl ring and its substituents. researchgate.net The interaction between the HOMO of one molecule and the LUMO of another is a primary driver of chemical reactions. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net In MEP diagrams, red areas indicate negative potential (electron-rich), while blue areas denote positive potential (electron-poor). researchgate.net For derivatives of this compound, MEP analysis has been used to identify the regions around electronegative atoms like oxygen and bromine as having negative potential, making them likely sites for electrophilic interaction. dergipark.org.trnih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, have been successfully employed to predict various spectroscopic parameters of molecules like this compound. acs.org Theoretical calculations of vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis) have shown good agreement with experimental data for similar compounds. acs.orgnih.gov This correlation between theoretical and experimental spectra serves to validate the computational models used and provides a more comprehensive understanding of the molecule's vibrational and electronic properties.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical investigations have explored the non-linear optical (NLO) properties of compounds structurally related to this compound. metall-mater-eng.com NLO materials are of significant interest for their potential applications in photonics and optical devices. researchgate.net Computational studies, often employing DFT, can predict NLO properties such as the first-order hyperpolarizability. acs.org For some Schiff base compounds, theoretical calculations have indicated that their NLO response is significantly greater than that of standard reference materials like urea. acs.org These theoretical predictions are crucial for identifying and designing new materials with enhanced NLO capabilities. diva-portal.org

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

While a dedicated Hirshfeld surface analysis for this compound is not extensively documented, studies on structurally similar bromophenolic compounds provide valuable insights into the types of interactions that are likely to dominate its crystal packing. For instance, the analysis of a related compound, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, reveals the prevalence of several key intermolecular contacts. nih.gov The primary interactions contributing to the crystal stability are H···H, C···H/H···C, and Br···H/H···Br contacts. nih.gov

In the crystal structure of this analog, the percentage contributions of the most significant intermolecular contacts are detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 58.2 |

| C···H/H···C | 18.9 |

| Br···H/H···Br | 11.5 |

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules and biological targets such as proteins and nucleic acids.

In these studies, compounds were docked into the active site of S. aureus DNA gyrase B. The binding affinities and interactions observed for these related compounds suggest that the benzofuran (B130515) scaffold can form stable complexes within the enzyme's binding pocket. ekb.eg For instance, a synthesized benzofuran derivative, compound 3g in the study, demonstrated the ability to form stable complexes with DNA gyrase, indicating its potential as an inhibitor. ekb.eg The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

The potential for this compound and its analogs to act as enzyme inhibitors has been explored through molecular docking simulations against various enzymatic targets.

Studies on ortho-substituted phenols, a class to which this compound belongs, have investigated their binding to tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Docking simulations indicate that these phenolic compounds can bind to both the met and oxy forms of the enzyme, suggesting they can act as substrates or inhibitors. nih.gov The binding is characterized by interactions with the copper ions in the active site and surrounding amino acid residues. nih.gov

Furthermore, docking studies of N-substituted-(4-bromophenyl) sulfonamides with acetylcholinesterase (AChE), a key enzyme in the nervous system, have revealed specific binding modes. juniperpublishers.com For example, the bromophenyl ring of a highly active compound was found to engage in a π-anion interaction with an aspartate residue (Asp74) and a T-shaped π-π interaction with a tyrosine residue (Tyr124) in the active site of human AChE. juniperpublishers.com The table below summarizes the inhibitory concentrations of selected N-substituted-(4-bromophenyl) sulfonamides against AChE and α-glucosidase.

| Compound | AChE IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| 5l | 52.63 ± 0.14 | 124.74 ± 0.18 |

| 5n | 82.75 ± 0.16 | - |

| 5g | 92.13 ± 0.15 | - |

| 5h | 98.72 ± 0.12 | 57.38 ± 0.19 |

| 5j | 92.52 ± 0.16 | 123.36 ± 0.19 |

| 5c | - | 123.42 ± 0.19 |

| 5d | - | 124.35 ± 0.15 |

These computational studies, although not on the exact molecule of this compound, provide a strong foundation for predicting its behavior at a molecular level. The consistent observation of significant intermolecular forces involving the bromine atom and the phenolic group in related compounds underscores their importance in determining both the solid-state architecture and the potential for biological activity.

Investigation of Biological Activity Mechanisms

Antimicrobial Activity Mechanisms

The antimicrobial action of phenolic compounds is often broad and can involve multiple cellular targets. The mechanisms for compounds structurally related to 5-bromo-2-methoxy-4-methylphenol are understood to involve disruption of cellular integrity and key metabolic processes.

The primary mode of antimicrobial action for many phenolic compounds is the disruption of the cytoplasmic membrane. This class of compounds can intercalate into the lipid bilayer of bacterial cell membranes, altering their structure and increasing their permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. The mechanism of plant-based antimicrobials, including polyphenols, is partly attributed to the immobilization of cytoplasmic membrane function. nih.gov Furthermore, studies on related compounds have shown interactions with key proteins in the bacterial cell wall, such as lipoprotein LpxC, which can compromise the structural integrity of the membrane. nih.gov

Phenolic compounds can exert their antimicrobial effects by inhibiting the synthesis of crucial macromolecules. One of the key mechanisms is the inhibition of nucleic acid synthesis. nih.gov For example, molecular docking analyses of 2-Methoxy-4-vinylphenol (B128420), a compound structurally similar to the non-brominated parent of the title compound, revealed a high degree of interaction with DNA gyrase. nih.gov DNA gyrase is an essential bacterial enzyme that modulates DNA topology, and its inhibition prevents DNA replication and transcription, leading to bacterial death. This suggests that this compound may also target bacterial enzymes involved in nucleic acid replication. A wide range of compounds, known as nucleic acid synthesis inhibitors, function as antimetabolites or by directly targeting enzymes like reverse transcriptase to halt the growth of pathogens and malignant cells. drugbank.com

Another significant antimicrobial mechanism involves the disruption of cellular energy production. Phenolic compounds can interfere with the electron transport chain in cellular respiration, uncoupling oxidative phosphorylation and dissipating the proton motive force across the cell membrane. This action inhibits ATP synthesis, depriving the cell of the energy required for essential metabolic functions. The antimicrobial action of polyphenols can be attributed to non-specific reactions that interfere with energy metabolism, although the precise mechanisms are still being fully elucidated. nih.gov

The antimicrobial potency of phenolic compounds is heavily influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies help to clarify these dependencies.

Phenolic Hydroxyl Group : The -OH group is generally considered essential for activity, acting as a proton donor and participating in hydrogen bonding with cellular targets.

Halogenation : The presence of a bromine atom, an electron-withdrawing group, can significantly enhance antimicrobial activity. It increases the lipophilicity of the molecule, potentially facilitating its passage through the cell membrane. It also increases the acidity of the phenolic proton, which can enhance its ability to disrupt membrane potential.

Methoxy (B1213986) and Methyl Groups : The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups also modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target sites. mdpi.com

Studies on a series of 2-allyl-4-X-phenols (where X is a substituent) found a clear correlation between the anti-DPPH radical activity, which often parallels antimicrobial efficacy, and the electronic properties of the substituent described by Hammett constants (σp). nih.gov

Table 1: SAR Insights from Related Phenolic Compounds

| Structural Feature | Influence on Activity | Rationale | Supporting Evidence |

| Phenolic -OH Group | Crucial for activity | Acts as a hydrogen donor for radical scavenging and interacts with biological targets. | The free radical scavenging activity of bromophenols is believed to depend on the OH groups. nih.gov |

| Bromo Substituent | Generally enhances activity | Increases lipophilicity and acidity of the phenolic proton, aiding membrane disruption. | In a series of 2-allyl-4-X-phenols, the bromo-substituted variant showed significant activity. nih.gov |

| Methoxy Group | Modulates activity | Electron-donating group that influences the stability of the phenoxyl radical formed during antioxidant activity. | The parent compound, 2-methoxy-4-methylphenol (B1669609) (Creosol), is a known bioactive agent. nih.govsigmaaldrich.com |

| Alkyl Group (Methyl) | Modulates activity | Electron-donating group that affects lipophilicity and steric interactions. | The aryl group is often associated with cell proliferation in related structures. mdpi.com |

Enzyme Inhibition Profiles and Biochemical Pathway Modulation

Beyond direct antimicrobial actions, this compound and its analogs can modulate cellular functions by inhibiting specific enzymes and interfering with biochemical signaling pathways. Studies on structurally related brominated and methoxylated aromatics have identified several key targets. For instance, 4'-bromo-5,6,7-trimethoxyflavone potently inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in macrophage cells. nih.gov This inhibition is achieved by reducing the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Similarly, 2-methoxy-4-vinylphenol also blocks iNOS and COX-2 expression. nih.gov

The mechanism for this inhibition often involves the suppression of major inflammatory signaling pathways. Both 4'-bromo-5,6,7-trimethoxyflavone and 2-methoxy-4-vinylphenol have been shown to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govnih.gov This suppression prevents the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov Furthermore, these compounds can inhibit the phosphorylation of MAP kinases (p38, ERK1/2, JNK), another critical pathway in the inflammatory response. nih.gov Preliminary studies on other related compounds, like 5-Bromo-2,4-dimethoxypyridine, suggest they may interact with various enzymes, potentially influencing metabolic pathways and exhibiting activities such as autophagy inhibition.

Table 2: Enzyme and Pathway Modulation by Related Bromo-Methoxy Phenolic Compounds

| Enzyme/Pathway | Effect | Compound Studied | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | 4'-bromo-5,6,7-trimethoxyflavone, 2-methoxy-4-vinylphenol | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | 4'-bromo-5,6,7-trimethoxyflavone, 2-methoxy-4-vinylphenol | nih.govnih.gov |

| Nuclear Factor-kappa B (NF-κB) | Suppression of activation | 4'-bromo-5,6,7-trimethoxyflavone, 2-methoxy-4-vinylphenol | nih.govnih.gov |

| MAP Kinase (MAPK) | Suppression of phosphorylation | 2-methoxy-4-vinylphenol | nih.gov |

| Alkaline Phosphatase | Inhibition | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | mdpi.com |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds are well-known antioxidants, and this activity is a cornerstone of their biological effects. The primary mechanism of antioxidant action is free radical scavenging. This process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a reactive free radical, effectively neutralizing it. scienceopen.com This donation generates a phenoxyl radical, which is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. scienceopen.com The stability of this resulting phenoxyl radical is crucial, as it prevents it from initiating further radical chain reactions. scienceopen.com

Anti-inflammatory Response and Molecular Targets

Scientific investigation into the direct anti-inflammatory properties and specific molecular targets of this compound is not extensively documented in currently available research literature. However, analysis of structurally related compounds provides insights into potential mechanisms of action that could be relevant.

Research on analogous brominated and methoxylated phenolic compounds has pointed towards the modulation of key inflammatory pathways. For instance, studies on similar molecules have demonstrated an inhibitory effect on pro-inflammatory mediators. This is often achieved through the downregulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.

While direct evidence for this compound is lacking, the anti-inflammatory effects of related compounds are often attributed to their ability to suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Furthermore, the anti-inflammatory activity of similar phenolic compounds has been linked to the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The mechanism for this inhibition is frequently traced back to the inactivation of the NF-κB and MAPK signaling cascades. nih.govnih.govnih.gov

It is important to note that without direct experimental data on this compound, these potential mechanisms remain speculative, based on the activities of structurally analogous molecules. Further research is required to elucidate the specific anti-inflammatory profile and molecular interactions of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

As a substituted phenol (B47542), 5-bromo-2-methoxy-4-methylphenol serves as a foundational building block for constructing more complex molecular architectures. bldpharm.com The presence of multiple functional groups on the benzene (B151609) ring offers chemists several pathways for selective reactions, making it a strategic starting material or intermediate in multi-step syntheses. asischem.com

Coenzyme Q-10 (CoQ10) is a vital, fat-soluble quinonoid compound that plays a central role in cellular energy production. nih.govresearchgate.net The synthesis of CoQ10 and its analogues often relies on the construction of a substituted benzoquinone core. nih.govresearchgate.net Compounds with a structure similar to this compound, such as 2,3,4,5-tetramethoxytoluene, are key intermediates in established synthetic routes to the CoQ10 benzoquinone ring. nih.govresearchgate.net

The synthesis of CoQ10 analogues is an active area of research, aimed at developing molecules with enhanced antioxidant properties or improved bioavailability. nih.gov For instance, researchers have synthesized series of 2,3-dimethoxy-5-methyl-1,4-benzoquinones with various substituents at the C6 position to explore their therapeutic potential. nih.gov The structure of this compound provides a plausible starting framework for the elaboration into such quinone derivatives, where the bromine atom can be replaced or used to facilitate further coupling reactions.

Substituted and brominated phenols are widely recognized as important intermediates in the synthesis of pharmaceutical compounds. bldpharm.comorgsyn.org The specific arrangement of functional groups in this compound—a hydroxyl group for ether or ester formation, a bromine atom for cross-coupling reactions, and methoxy (B1213986) and methyl groups that influence reactivity and solubility—makes it a versatile building block. bldpharm.com Related brominated aromatic compounds are commercially available and utilized in the creation of complex organic molecules, including those intended for pharmaceutical research and development. oakwoodchemical.com

Development as Ligands in Coordination Chemistry

The phenolic oxygen atom of this compound allows it to be readily converted into more complex structures that can act as ligands, which are molecules that bind to a central metal atom to form a coordination complex. A prominent example is the transformation into Schiff base ligands. Schiff bases derived from structurally similar compounds, such as 2-bromo-4-hydroxy-5-methoxybenzaldehyde (B42375), are well-documented for their ability to coordinate with metal ions. nih.govresearchgate.net The resulting metal complexes have applications in catalysis, bioinorganic chemistry, and materials science. nih.govresearchgate.net

Schiff base ligands derived from substituted phenols are integral to the development of coordination chemistry related to catalysis. nih.govresearchgate.net Once complexed with a metal center, these ligands can influence the metal's electronic properties and spatial environment, creating active sites for catalytic transformations. These complexes can function as either homogeneous catalysts, dissolved in the reaction medium, or as heterogeneous catalysts, immobilized on a solid support.

Coordination complexes created from ligands like the Schiff bases of substituted phenols can serve as structural or functional models for the active sites of metallobiomolecules. nih.govresearchgate.net By mimicking the coordination environment of the metal ions in enzymes, these synthetic models help researchers understand the mechanisms of complex enzymatic reactions. The study of such model systems provides insights into biological processes without the complexity of a full protein structure.

The field of molecular magnetism explores the design and synthesis of molecules that exhibit specific magnetic behaviors. The electronic properties of ligands play a crucial role in determining the magnetic properties of the resulting metal complexes. Schiff base compounds derived from molecules like 2-bromo-4-hydroxy-5-methoxybenzaldehyde have been used to develop coordination complexes with interesting magnetic characteristics. nih.govresearchgate.net By systematically modifying the ligand structure—for example, by changing the substituents on the phenolic ring—researchers can tune the interaction between the metal centers, leading to materials with tailored magnetic properties.

Interactive Data Table: Applications Overview

| Field | Specific Application | Role of this compound or Derivative |

| Organic Synthesis | Coenzyme Q-10 Analogs | Precursor to the substituted benzoquinone core. nih.govresearchgate.net |

| Organic Synthesis | Pharmaceutical Intermediates | Versatile building block for complex molecules. bldpharm.comorgsyn.org |

| Coordination Chemistry | Catalysis | Forms Schiff base ligands for catalytic metal complexes. nih.govresearchgate.net |

| Coordination Chemistry | Bioinorganic Modeling | Forms ligands to create models of metalloenzyme active sites. nih.govresearchgate.net |

| Materials Science | Molecular Magnetism | Precursor to ligands for metal complexes with tunable magnetic properties. nih.govresearchgate.net |

Design and Development of Chemo- and Fluorescent Sensors

The development of highly selective and sensitive chemo- and fluorescent sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Phenolic compounds are frequently employed as key components in the design of these sensors due to their inherent reactivity and spectroscopic properties. The incorporation of a bromine atom and a methoxy group, as seen in this compound, can further enhance these properties, making it a promising candidate for sensor development.

Fluorescent probes are powerful tools in bioimaging, offering high sensitivity and spatiotemporal resolution. nih.gov Phenolic derivatives are often used in these probes, where changes in the fluorescence signal are triggered by specific recognition events with target molecules. nih.gov The design of such probes often involves a recognition unit, a fluorophore, and a linker. nih.gov The phenolic hydroxyl group of this compound can act as a recognition site, for instance, through hydrogen bonding or by undergoing a reaction that alters the electronic properties of the molecule.

The presence of the bromine atom is particularly advantageous. It can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the attachment of various fluorophores or other functional moieties to tailor the sensor's properties. Furthermore, the heavy atom effect of bromine can influence the photophysical properties of a fluorescent sensor, potentially leading to enhanced intersystem crossing and phosphorescence, or acting as a quencher that can be modulated by analyte binding.

Research on other substituted phenols provides a strong basis for these potential applications. For example, turn-on fluorescent probes for detecting alkaline pH have been developed using bis[2-(2′-hydroxyphenyl)benzazole] derivatives, where deprotonation of the phenolic hydroxyl group leads to a significant increase in fluorescence. mdpi.com Similarly, fluorescent probes based on dicyanomethylene–benzopyran have been used for the detection of thiophenols, demonstrating the versatility of phenolic structures in sensor design. nih.gov While direct studies on this compound are not yet available, the principles established with these and other phenolic sensors suggest a fertile ground for future research into its capabilities.

Table 1: Potential Roles of Functional Groups in this compound in Sensor Design

| Functional Group | Potential Role in Chemo- and Fluorescent Sensors |

| Phenolic Hydroxyl (-OH) | Recognition site for analytes (e.g., pH changes, metal ions), can modulate fluorescence through protonation/deprotonation. |

| Bromo (-Br) | Site for further functionalization via cross-coupling reactions; can act as a heavy atom to influence photophysical properties (quenching, phosphorescence). |

| Methoxy (-OCH3) | Electron-donating group that can influence the electronic and photophysical properties of the aromatic ring, potentially tuning the fluorescence wavelength and intensity. |

| Methyl (-CH3) | Can influence the steric and electronic environment of the molecule, potentially affecting selectivity and binding affinity. |

Potential in Advanced Optical Materials (e.g., for Non-linear Optics)

The field of non-linear optics (NLO) is crucial for the development of advanced photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion. Organic materials with large NLO responses are of particular interest due to their fast response times and synthetic tailorability. The molecular structure of this compound, featuring a π-conjugated aromatic system with donor and acceptor-like substituents, suggests its potential as a building block for NLO materials.

The NLO properties of organic molecules are governed by their molecular hyperpolarizability, which is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and molecular symmetry. In this compound, the methoxy group acts as an electron-donating group, while the bromine atom can have a more complex influence, acting as a weakly deactivating group through induction but also participating in resonance. This combination of substituents can lead to a significant intramolecular charge transfer upon excitation, a key requirement for a high second-order NLO response.

Studies on other phenol derivatives have demonstrated their promise in NLO applications. For instance, quantum chemical calculations on various phenols have shown that specific substitution patterns can lead to high total first hyperpolarizability values, in some cases significantly exceeding that of urea, a standard NLO material. springernature.com Research on Schiff bases derived from substituted phenols has also indicated their potential for NLO applications, with their electronic and optical properties being tunable by solvent polarity. researchgate.net

The bromine atom in this compound could also play a role in enhancing third-order NLO properties. The introduction of heavy atoms into organic chromophores can increase the third-order NLO susceptibility. Furthermore, the ability to functionalize the molecule at the bromine position allows for the creation of larger, more complex structures, such as polymers or dendrimers, which can lead to a macroscopic NLO response. The synthesis of highly conjugated, symmetrical, and asymmetrical compounds with a benzene core has been shown to be a viable strategy for developing new NLO materials. mdpi.com

Table 2: Predicted Influence of Structural Features of this compound on NLO Properties

| Structural Feature | Influence on Non-linear Optical Properties |

| Aromatic Ring | Provides a π-conjugated system essential for electronic delocalization and NLO response. |

| Methoxy Group (-OCH3) | Acts as an electron-donating group, enhancing intramolecular charge transfer. |

| Bromo Group (-Br) | Can influence both second and third-order NLO responses through electronic and heavy-atom effects. Provides a site for further molecular engineering. |

| Phenolic Hydroxyl Group (-OH) | Can participate in hydrogen bonding in the solid state, influencing molecular packing and macroscopic NLO properties. |

While experimental data on the NLO properties of this compound is currently lacking, theoretical calculations and comparisons with structurally analogous compounds strongly suggest that it is a promising candidate for further investigation in the field of advanced optical materials.

Future Research Directions and Unexplored Avenues

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Activity

The fields of machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the exploration of novel chemical entities. researchgate.netnih.govacs.orgnih.govibm.comnih.govchemrxiv.org For 5-bromo-2-methoxy-4-methylphenol, these computational approaches can be pivotal in predicting its synthetic pathways and potential biological activities before engaging in extensive laboratory work.

Future research should focus on developing quantitative structure-activity relationship (QSAR) models specifically for halogenated and methoxylated phenols. researchgate.net By training algorithms on existing datasets of similar compounds, it may be possible to predict the cytotoxicity, antioxidant potential, and other biological effects of this compound with a reasonable degree of accuracy. researchgate.netnih.gov Hierarchical neural networks could be employed to predict suitable catalysts, solvents, and temperature conditions for its synthesis, optimizing reaction yields and minimizing byproducts. acs.org

Table 1: Hypothetical Machine Learning Model Performance for Predicting Bioactivity of Substituted Phenols

| Model Type | Predicted Bioactivity | Predicted Accuracy (R²) |

| Deep Neural Network | Cytotoxicity | 0.94 |

| Support Vector Machine | Antioxidant Capacity | 0.88 |

| Random Forest | Enzyme Inhibition | 0.85 |

This table presents hypothetical data to illustrate the potential of machine learning models in predicting the biological activities of substituted phenols like this compound.

Elucidation of Novel Biological Targets and Signaling Pathways

The biological activities of phenolic compounds are often attributed to their ability to modulate various cellular signaling pathways. nih.gov The presence of a bromine atom and a methoxy (B1213986) group on the phenolic ring of this compound suggests that it could interact with specific biological targets in novel ways.

Future investigations should aim to identify the precise molecular targets and signaling cascades affected by this compound. Techniques such as affinity chromatography, proteomics, and molecular docking could be used to pinpoint protein interactions. Given the known anti-inflammatory properties of many phenolic compounds, it would be valuable to explore the effects of this compound on key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Furthermore, the influence of the compound on cellular redox homeostasis and its potential to modulate pathways regulated by reactive oxygen species (ROS) warrants investigation. nih.gov

Rational Design of Hybrid Materials with Multi-Stimuli Responsive Properties

The unique electronic and structural features of this compound make it an attractive building block for the rational design of advanced hybrid materials. rsc.orgdtu.dkhilarispublisher.comnih.govnih.govrsc.orgrsc.orgnih.govresearchgate.netnih.gov The phenolic hydroxyl group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, enabling the formation of self-assembled structures.

Future research could focus on incorporating this compound into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymer composites. rsc.orgnih.gov The presence of the bromine atom could impart stimuli-responsive properties, such as sensitivity to light or changes in redox potential. This could lead to the development of "smart" materials for applications in drug delivery, sensing, and catalysis. dtu.dknih.govrsc.orgrsc.orgnih.gov For instance, a polymer incorporating this phenol (B47542) could exhibit a response to multiple stimuli like pH and temperature, allowing for the controlled release of an encapsulated therapeutic agent. nih.govnih.gov

Exploration of Synergistic Effects in Combination with Other Bioactive Scaffolds

The biological activity of a compound can often be enhanced when used in combination with other bioactive molecules. This concept of synergy is a cornerstone of modern pharmacology and materials science. While no direct studies on the synergistic effects of this compound exist, the known activities of related phenolic compounds suggest this is a fruitful area for future research.

Studies could be designed to investigate the combined effects of this compound with known antioxidants, anti-inflammatory agents, or anticancer drugs. For example, its combination with other natural polyphenols could lead to a more potent antioxidant formulation. nih.gov In the realm of materials science, incorporating this compound into a composite with another bioactive scaffold, such as a known antimicrobial polymer, could result in a material with dual-functionality. The hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols have shown higher antioxidant activity and lower toxicity than their monomeric counterparts, suggesting that dimerization of this compound could also lead to enhanced bioactivity. nih.gov

Advanced Characterization of Transient Species and Reaction Intermediates in Complex Media

Understanding the reaction mechanisms of this compound is crucial for controlling its synthesis and predicting its behavior in biological systems. The bromination of phenols can proceed through transient intermediates such as cyclohexadienones, and the oxidation of phenols can generate phenoxyl radicals. researchgate.netresearchgate.netniscpr.res.inacs.orgyoutube.comuc.ptscispace.comacs.org

Advanced spectroscopic techniques, such as stopped-flow spectrophotometry, electron paramagnetic resonance (EPR), and time-resolved mass spectrometry, should be employed to detect and characterize these transient species. researchgate.netacs.org Studying the kinetics and mechanisms of its reactions in various media, including aqueous solutions and lipid membranes, will provide valuable insights into its stability, reactivity, and potential metabolic fate. researchgate.netacs.org For instance, understanding the formation and reactivity of the phenoxyl radical of this compound is key to elucidating its antioxidant or pro-oxidant behavior under different physiological conditions. scispace.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-methoxy-4-methylphenol, and what reaction conditions are critical for optimizing yield?